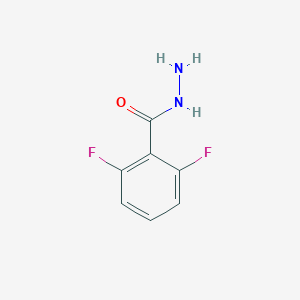

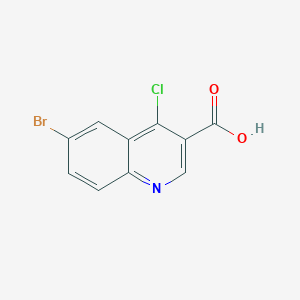

Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds like Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves a multi-step process. For instance, Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is synthesized from 2-chloronicotinic acid through a two-step process with an overall yield of 83.3% (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives is often analyzed using techniques like X-ray diffraction, NMR, and MS. These techniques help in understanding the spatial arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

Diethyl malonate derivatives undergo various chemical reactions, including nucleophilic substitution and phase-transfer catalysis. These reactions lead to the formation of different products, which are essential for synthesizing various compounds (Mossini et al., 1979).

Applications De Recherche Scientifique

Synthesis of Anticancer Drug Intermediates

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is utilized in the synthesis of small molecule anticancer drugs. It acts as an important intermediate for developing targeted inhibitors that influence cancer cell growth and promote apoptosis. Its derivatives are key components in several kinase inhibitors used in cancer therapy (Xiong et al., 2018).

Role in Electrophilic Amination Reactions

This compound is involved in amination reactions with Grignard reagents, producing N-alkylation products. These are subsequently converted into valuable chemical compounds like N-alkyl-p-anisidines, demonstrating its versatility in organic synthesis (Niwa et al., 2002).

Heterocyclic Chemistry Applications

It also plays a significant role in the synthesis of heterocyclic compounds, showcasing high reactivity towards various reagents. This leads to the creation of diverse heterocyclic sulfone systems, indicating its potential in the development of new chemical entities (Elkholy, 2008).

Utilization in Cyclocondensation Reactions

The compound is used in cyclocondensation reactions to form six-membered heterocycles. It demonstrates the ability to react with 1,3-dinucleophiles, indicating its use in complex chemical syntheses (Stadlbauer et al., 2001).

Supramolecular Assembly Formation

Diethyl 2-(2-chloro-6-fluorophenyl)malonate derivatives contribute to supramolecular assembly formation, assisted by non-covalent interactions. This highlights its significance in molecular conformation studies and the development of advanced materials (Shaik et al., 2019).

Safety And Hazards

While specific safety data for Diethyl 2-(2-chloro-6-fluorophenyl)malonate is not available in the search results, similar compounds such as Diethyl malonate are classified as combustible liquids . Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTSAIIWPRPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382191 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

CAS RN |

190521-88-1 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)